8-氯-9H-嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

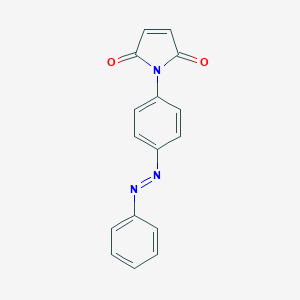

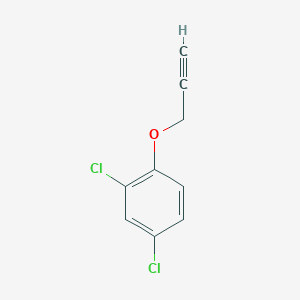

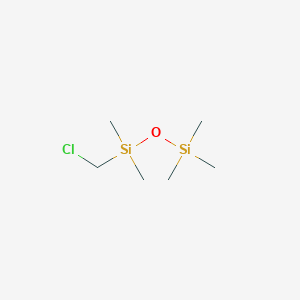

8-Chloro-9h-purine is a chemical compound that is part of the purine family, which are heterocyclic aromatic organic compounds. Purines, including 8-chloro-9h-purine, play a significant role in various biological processes as they are key components of nucleic acids. The chloro group at the 8th position of the purine ring system adds unique chemical properties that can be exploited in synthetic chemistry for the development of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of 8-chloro-9h-purine derivatives can be achieved through different pathways. One method involves a Pd-catalyzed cross-coupling reaction of 6,8-dichloro-9-(tetrahydropyran-2-yl)purine with phenylboronic acid, which proceeds regioselectively to give 8-chloro-6-phenylpurine . Another approach for synthesizing 6-cyano-9-substituted-9H-purines, which can be considered as related compounds, is a high-yielding one-step process that uses triethyl orthoformate or triethyl orthopropionate with corresponding formamidines . Additionally, a one-pot synthesis method has been developed for 6-alkoxy-8,9-dialkylpurines, which involves the cyclization of 5-amino-4-chloro-6-(alkylamino)pyrimidines promoted by alkoxides and N,N-dimethyl amides .

Molecular Structure Analysis

The molecular structure of 8-chloro-9h-purine derivatives is characterized by the presence of a purine core with a chlorine atom attached to the eighth position. The exact structure and substituents can vary depending on the synthetic pathway and the reagents used. For instance, the structure of 8-(4-methoxyanilino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidine, a related compound, has been fully characterized by spectroscopic data and confirmed by X-ray crystal structure determination .

Chemical Reactions Analysis

8-Chloro-9h-purine and its derivatives can undergo various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. The choice of catalyst, such as Pd or Fe, and the type of reagent, like phenylboronic acid or methylmagnesium chloride, can influence the regioselectivity and the outcome of the reaction . The reactivity of the chloro group allows for further functionalization of the purine ring, which is essential for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-chloro-9h-purine derivatives are influenced by the substituents attached to the purine ring. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds in chemical synthesis and pharmaceutical development. The presence of the chloro group can affect the electron distribution within the molecule, which in turn can influence its reactivity and interaction with other molecules .

科学研究应用

合成和化学修饰

8-氯-9H-嘌呤作为各种化学合成过程中的关键中间体,由于其结构灵活性和反应性而备受重视。研究重点是开发区域选择性交叉偶联反应,已经产生了各种烷基化和二烷基化嘌呤,展示了该化合物在创造结构多样的分子以供进一步药理评估方面的实用性。例如,Ibrahim等人(2011年)探索了6-氯-2,8-二碘-9-THP-9H-嘌呤与炔烃衍生物的索诺加希拉交叉偶联反应,突出了该化合物在有机合成中的多功能性(Ibrahim, Franciane, & Legraverend, 2011)。

催化剂开发

8-氯-9H-嘌呤在催化剂开发中的应用已有文献记录,创新方法已被应用于提高合成反应的效率。Maddila等人(2016年)报道了纤维素硫酸作为可重复使用催化剂在无溶剂条件下合成6-氯-8-取代-9H-嘌呤衍生物的生态友好方法,强调了这些方法的环境效益(Maddila, Mehbub, Lavanya, & Rao, 2016)。

抗菌和抗病毒应用

对8-氯-9H-嘌呤衍生物的生物活性进行了重要研究,特别是它们的抗菌和抗病毒性能。Bakkestuen、Gundersen和Utenova(2005年)合成了一系列9-芳基、9-芳基磺酰基和9-苄基-6-(2-呋喃基)嘌呤,对其针对结核分枝杆菌的活性进行了筛选,鉴定出具有抗结核病药物潜力的化合物。这项研究展示了8-氯-9H-嘌呤衍生物在对抗传染病方面的治疗潜力(Bakkestuen, Gundersen, & Utenova, 2005)。

新药物发现

对8-氯-9H-嘌呤衍生物的探索还导致了药物开发方面的发现,特别是在鉴定新的抗病毒药物方面。例如,Hwu等人(2011年)合成了显示显著抗HCV活性的香豆素-嘌呤核糖呋诺苷共轭物,突出了该化合物对于开发治疗丙型肝炎病毒(HCV)感染的新疗法的贡献(Hwu, Lin, Tsay, De Clercq, Leyssen, & Neyts, 2011)。

未来方向

属性

IUPAC Name |

8-chloro-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCWUHVQEGPLHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

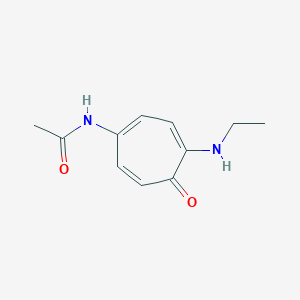

C1=C2C(=NC=N1)N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282723 |

Source

|

| Record name | 8-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-9h-purine | |

CAS RN |

17587-87-0 |

Source

|

| Record name | 17587-87-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)